Acetamide, N-(2,3-dihydro-5-methyl-2-oxo-3,3-diphenyl-1H-indol-1-yl)-
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Overview
Description
N-(5-Methyl-2-oxo-3,3-diphenylindolin-1-yl)acetamide is a compound belonging to the indole derivative family. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-Methyl-2-oxo-3,3-diphenylindolin-1-yl)acetamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 5-methyl-2-oxo-3,3-diphenylindole with acetic anhydride in the presence of a catalyst . The reaction is carried out under reflux conditions to ensure complete cyclization and formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity N-(5-Methyl-2-oxo-3,3-diphenylindolin-1-yl)acetamide .
Chemical Reactions Analysis
Types of Reactions: N-(5-Methyl-2-oxo-3,3-diphenylindolin-1-yl)acetamide undergoes various chemical reactions, including:
Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its reduced forms.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole nucleus.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine in acetic acid.
Major Products Formed:
- Oxidation products include oxo derivatives.
- Reduction products include reduced indole derivatives.
- Substitution products vary based on the substituent introduced (e.g., bromo, nitro, sulfo derivatives).
Scientific Research Applications
N-(5-Methyl-2-oxo-3,3-diphenylindolin-1-yl)acetamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-(5-Methyl-2-oxo-3,3-diphenylindolin-1-yl)acetamide involves its interaction with specific molecular targets. The indole nucleus allows it to bind with high affinity to various receptors, influencing biological pathways . For instance, its anticancer activity may be attributed to its ability to inhibit specific enzymes involved in cell proliferation .
Comparison with Similar Compounds
- N-(2-Oxo-3,3-diphenylindolin-1-yl)acetamide
- N-(5-Methyl-2-oxo-3-phenylindolin-1-yl)acetamide
- N-(5-Methyl-2-oxo-3,3-diphenylindolin-1-yl)propionamide
Comparison: N-(5-Methyl-2-oxo-3,3-diphenylindolin-1-yl)acetamide stands out due to its unique methyl substitution at the 5-position, which can influence its biological activity and chemical reactivity . This substitution may enhance its binding affinity to certain receptors, making it more effective in specific applications compared to its analogs .
Properties
CAS No. |
61458-19-3 |
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Molecular Formula |
C23H20N2O2 |
Molecular Weight |
356.4 g/mol |
IUPAC Name |
N-(5-methyl-2-oxo-3,3-diphenylindol-1-yl)acetamide |
InChI |
InChI=1S/C23H20N2O2/c1-16-13-14-21-20(15-16)23(18-9-5-3-6-10-18,19-11-7-4-8-12-19)22(27)25(21)24-17(2)26/h3-15H,1-2H3,(H,24,26) |
InChI Key |
WVKNKNHINWTNJM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=O)C2(C3=CC=CC=C3)C4=CC=CC=C4)NC(=O)C |
Origin of Product |
United States |
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